molecular formula C16H15Cl2N3O2 B10922694 1-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10922694
M. Wt: 352.2 g/mol
InChI Key: KYOMVRLVBRJSPW-UHFFFAOYSA-N
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Description

1-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The pyrrole ring is then introduced via condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Properties

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H15Cl2N3O2/c1-9-16(21-14(22)6-7-15(21)23)10(2)20(19-9)8-11-12(17)4-3-5-13(11)18/h3-5H,6-8H2,1-2H3

InChI Key

KYOMVRLVBRJSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N3C(=O)CCC3=O

Origin of Product

United States

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